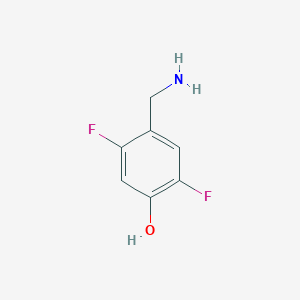
4-(Aminomethyl)-2,5-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2,5-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,5-difluorophenol typically involves the introduction of an aminomethyl group to a difluorophenol precursor. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a phenol derivative under acidic conditions. The reaction proceeds as follows:
Starting Materials: 2,5-difluorophenol, formaldehyde, and a secondary amine (e.g., dimethylamine).
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the aminomethyl group on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2,5-difluorophenol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-(Aminomethyl)-2,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2,5-difluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)phenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,5-Difluorophenol: Lacks the aminomethyl group, limiting its applications in biological systems.
4-(Aminomethyl)-2-fluorophenol: Contains only one fluorine atom, leading to different stability and reactivity profiles.
Uniqueness
4-(Aminomethyl)-2,5-difluorophenol is unique due to the combination of the aminomethyl group and two fluorine atoms, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various scientific applications.
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,5-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H,3,10H2 |
Clé InChI |
SDEMSPQOMBQDCP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)O)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


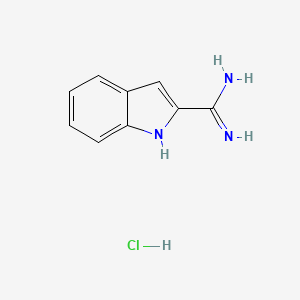


![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

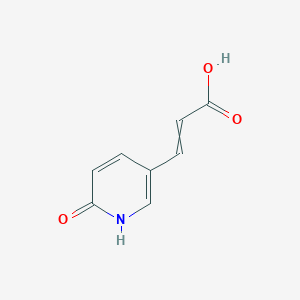
![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
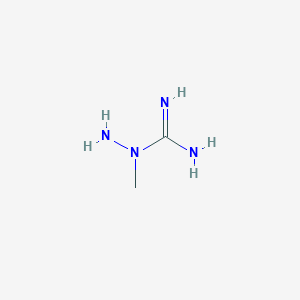
![N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)
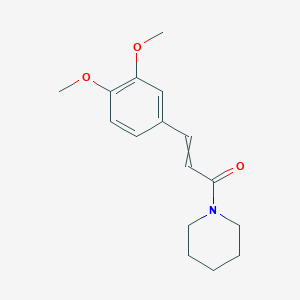
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)
![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)
![3-[3-(Diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12438986.png)
